Nandrolone decanoate

Description

This compound, also known as nandrolone caprinate, is an alkylated anabolic steroid indicated in the management of anemia of renal insufficiency and as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis. The process for creating esters of [nandrolone] was patented in Spain in 1959 and in 1960, it was described as having a long duration of action and strong anabolic effect compared to nandrolone and other esters. this compound was granted FDA approval on 5 October 1962.

This compound is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, this compound also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors.

Decanoic acid ester of nandrolone that is used as an anabolic agent to prevent or treat WASTING SYNDROME associated with severe chronic illness or HIV infection (HIV WASTING SYNDROME). It may also be used in the treatment of POSTMENOPAUSAL OSTEOPOROSIS.

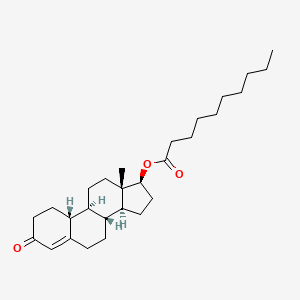

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWKMORAXJQQSR-MOPIKTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023352 | |

| Record name | Nandrolone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

360-70-3 | |

| Record name | Nandrolone decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone decanoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32-35, 118 °C | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nandrolone Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of nandrolone (B1676933) decanoate (B1226879), a widely recognized anabolic steroid. The document details the primary synthetic pathway from estradiol (B170435), including key chemical transformations and the final esterification process. Furthermore, it outlines the analytical methodologies crucial for the chemical characterization and quality control of the final compound. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language illustrate the synthetic pathway and analytical workflow.

Synthesis of Nandrolone Decanoate

The most common and historically significant route for the synthesis of nandrolone begins with the naturally occurring estrogen, estradiol. This multi-step process involves the strategic modification of the steroid's A-ring through a Birch reduction, followed by hydrolysis and subsequent esterification of the 17β-hydroxyl group to yield this compound.

Synthetic Pathway Overview

The synthesis can be conceptually divided into three main stages:

-

Preparation of the Estradiol Methyl Ether: The phenolic hydroxyl group of estradiol is first protected as a methyl ether.

-

Birch Reduction and Hydrolysis to Nandrolone: The aromatic A-ring of the estradiol methyl ether is partially reduced using a dissolving metal reduction (the Birch reduction), followed by acidic hydrolysis to yield the α,β-unsaturated ketone characteristic of nandrolone.

-

Esterification to this compound: The 17β-hydroxyl group of nandrolone is esterified with decanoyl chloride to produce the final product, this compound.

Experimental Protocols

Objective: To protect the phenolic hydroxyl group of estradiol as a methyl ether.

Procedure:

-

To a solution of estradiol in a suitable solvent such as aqueous sodium hydroxide, add dimethyl sulfate.[1][2]

-

The reaction mixture is stirred vigorously at a controlled temperature, typically between 30-45°C, for a specified period.[2]

-

Upon completion, the reaction is worked up by acidification with a dilute acid (e.g., hydrochloric acid) to precipitate the product.[2]

-

The crude estradiol-3-methyl ether is collected by filtration, washed with water, and dried.[2] Further purification can be achieved by recrystallization.

Objective: To reduce the aromatic A-ring and subsequently hydrolyze the resulting enol ether to form nandrolone.

Procedure:

-

In a flask equipped with a dry ice condenser, liquid ammonia (B1221849) is condensed.[3]

-

Lithium metal is added in small pieces to the liquid ammonia, resulting in a characteristic deep blue solution of solvated electrons.[1][4] An alcohol, such as ethanol (B145695) or tert-butanol, is also added as a proton source.[3][4]

-

A solution of estradiol-3-methyl ether in an appropriate co-solvent like tetrahydrofuran (B95107) is then added to the lithium-ammonia solution.[1]

-

The reaction is stirred at the boiling point of ammonia (-33°C) until the blue color disappears, indicating the consumption of the lithium metal.[3]

-

The ammonia is allowed to evaporate, and the reaction is quenched, typically with water. The resulting enol ether intermediate is then hydrolyzed without isolation by treatment with aqueous acid (e.g., hydrochloric acid) to yield nandrolone.[1][3]

-

The crude nandrolone is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography or recrystallization.

Objective: To form the decanoate ester at the 17β-hydroxyl position of nandrolone.

Procedure:

-

Nandrolone is dissolved in a dry, aprotic solvent such as pyridine or benzene (B151609) in an inert atmosphere (e.g., nitrogen).[5]

-

Decanoyl chloride is added to the solution, and the reaction is allowed to proceed.[5]

-

After the reaction is complete, the mixture is washed successively with dilute acid, base, and water to remove excess reagents and byproducts.[5]

-

The organic solvent is evaporated, and the crude this compound is purified by recrystallization from a suitable solvent like petroleum ether.[5]

Alternative Synthesis from 19-Norandrostenedione (B190405)

An alternative synthetic route utilizes 19-norandrostenedione as the starting material. This method involves the selective protection of the 3-keto group, followed by reduction of the 17-keto group, and subsequent deprotection and hydrolysis.[6]

Chemical Characterization

The chemical characterization of this compound is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities.[7]

Objective: To determine the purity of a this compound sample.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.[7]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[8]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffered aqueous solution is typically used.[8]

-

Detection: UV detection is performed at a wavelength of approximately 240 nm.[8]

-

Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent, such as methanol (B129727) or the mobile phase.

-

Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. Purity is calculated based on the relative peak areas.

| Parameter | Typical Value/Condition | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | [8] |

| Detection Wavelength | 240 nm | [8] |

| Flow Rate | 1.0 mL/min | [9] |

| Injection Volume | 20 µL | [9] |

Table 1: Typical HPLC Parameters for this compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~5.82 | H-4 |

| ~4.60 | H-17 |

| ~2.30 | -CH₂- (decanoyl) |

| ~1.25 | -(CH₂)₇- (decanoyl) |

| ~0.90 | -CH₃ (decanoyl) |

| ~0.80 | H₃-18 |

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Specific assignments require detailed 2D NMR analysis and may vary slightly based on experimental conditions)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. When coupled with gas chromatography (GC-MS), it is a highly sensitive method for detection and identification.

Objective: To confirm the identity and fragmentation pattern of this compound.

-

Derivatization: For GC-MS analysis, nandrolone and its metabolites are often derivatized, for example, by trimethylsilylation, to increase their volatility.[10]

-

Gas Chromatograph: A GC system with a capillary column suitable for steroid analysis is used.

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer is commonly used.

-

Analysis: The derivatized sample is injected into the GC, where it is separated from other components before entering the mass spectrometer. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

| m/z | Proposed Fragment Identity |

| 428 | [M]⁺ (Molecular Ion) |

| 274 | [M - C₁₀H₂₀O₂]⁺ (Loss of decanoate side chain) |

| 124 | Characteristic steroid A/B ring fragment |

Table 3: Key Mass Spectrometry Fragments of this compound

Conclusion

The synthesis of this compound from estradiol is a well-established process that relies on classic organic reactions, most notably the Birch reduction. The subsequent chemical characterization using modern analytical techniques such as HPLC, NMR, and MS is crucial for ensuring the identity, purity, and quality of the final active pharmaceutical ingredient. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and analysis of steroidal compounds.

References

- 1. Nandrolone synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103012529A - Method for synthesizing high-yield nandrolone - Google Patents [patents.google.com]

- 7. arlok.com [arlok.com]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

Metabolic Pathways of Nandrolone Decanoate In Vivo: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), is the decanoate ester of nandrolone (19-nortestosterone). Its long-acting properties make it clinically relevant for conditions such as anemia, osteoporosis, and cachexia. However, its use is also prevalent in sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA). A thorough understanding of its metabolic fate in vivo is crucial for both therapeutic applications and effective doping control. This technical guide provides a comprehensive overview of the metabolic pathways of nandrolone decanoate, detailing the enzymatic transformations, pharmacokinetic profile, and analytical methodologies for the detection of its metabolites.

Pharmacokinetics and Bioavailability

Following intramuscular administration, this compound is slowly absorbed from the injection site into the bloodstream. It exhibits a flip-flop pharmacokinetic profile, where the rate of absorption from the muscle depot is slower than the rate of elimination. The decanoate ester is rapidly hydrolyzed by esterases in the blood to release the active compound, nandrolone.[1][2]

The bioavailability of nandrolone after intramuscular injection of this compound is high, and its serum concentrations increase proportionally with the administered dose.[3][4]

Table 1: Pharmacokinetic Parameters of Nandrolone After Intramuscular Administration of this compound in Healthy Male Volunteers

| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose | Reference |

| Cmax (ng/mL) | 2.14 | 4.26 | 5.16 | [3][4] |

| Tmax (hours) | 30 | 30 | 72 | [3][4] |

| Terminal Half-life (days) | 7-12 | 7-12 | 7-12 | [3][4] |

| Mean Half-life of Release from Depot (days) | ~6 | ~6 | ~6 | [2] |

| Mean Half-life of Hydrolysis, Distribution, and Elimination of Nandrolone (hours) | ~4.3 | ~4.3 | ~4.3 | [2] |

| Mean Serum Clearance (L/h/kg) | 1.55 | Not Reported | Not Reported | [2] |

Metabolic Pathways

The metabolism of nandrolone primarily occurs in the liver and involves a series of enzymatic reactions, categorized as Phase I and Phase II metabolism.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the nandrolone molecule, preparing it for subsequent conjugation and excretion. The key enzymes involved are 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).

The primary pathway involves the reduction of the A-ring of the steroid nucleus. 5α-reductase catalyzes the conversion of nandrolone to 5α-dihydronandrolone. Subsequently, 3α-HSD and 3β-HSD act on the 3-keto group, leading to the formation of the main urinary metabolites: 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), respectively. 19-norandrosterone is the major metabolite.[5] 17β-HSD can interconvert 17-keto and 17-hydroxy steroids.[6][7]

Caption: Metabolic pathway of this compound.

Phase II Metabolism

In Phase II metabolism, the Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions for nandrolone metabolites are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are then excreted in the urine.

Table 2: Urinary Excretion of Nandrolone Metabolites After a Single Intramuscular Injection of this compound in Healthy Men

| Dose | Time Point | 19-Norandrosterone (ng/mL) | 19-Noretiocholanolone (ng/mL) | Reference |

| 50 mg | Day 1 | Geometric Mean: 457 | Geometric Mean: 161 | [8] |

| Day 7 | Geometric Mean: 791 | Geometric Mean: 251 | [8] | |

| Day 33 | Geometric Mean: 104 | Geometric Mean: 34.6 | [8] | |

| 150 mg | Day 1 | Geometric Mean: 742 | Geometric Mean: 232 | [8] |

| Day 7 | Geometric Mean: 1244 | Geometric Mean: 322 | [8] | |

| Day 33 | Geometric Mean: 67.6 | Geometric Mean: 19.7 | [8] | |

| 6 months | Detectable in 10 of 12 subjects | Detectable in 8 of 12 subjects | [8] | |

| Ophthalmic Solution | Peak (56h) | ~450 | ~70 | [9] |

Experimental Protocols for Metabolite Analysis

The detection and quantification of nandrolone metabolites are primarily performed on urine samples using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of nandrolone metabolites.

Sample Preparation Workflow

Caption: GC-MS sample preparation workflow.

Detailed Protocol:

-

Hydrolysis: To deconjugate the metabolites, urine samples are incubated with β-glucuronidase from E. coli at an elevated temperature (e.g., 50-60°C).[10]

-

Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction using an organic solvent such as n-pentane to isolate the free steroids.[11]

-

Derivatization: The extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol.[12]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is employed to separate the analytes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized metabolites.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more direct and often simpler sample preparation workflow, with the ability to analyze intact conjugated metabolites.[13][14]

Sample Preparation Workflow

Caption: LC-MS/MS sample preparation workflow.

Detailed Protocol:

-

Sample Preparation: A simple solid-phase extraction (SPE) using a C18 cartridge is often sufficient to clean up the urine sample and concentrate the analytes.[1][15] This method can be automated for high-throughput analysis.

-

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium acetate.

-

-

Mass Spectrometer (MS/MS) Parameters:

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite.

-

-

Conclusion

The in vivo metabolism of this compound is a multi-step process involving initial hydrolysis to nandrolone, followed by extensive Phase I and Phase II metabolism, primarily in the liver. The major urinary metabolites, 19-norandrosterone and 19-noretiocholanolone, serve as key biomarkers for detecting nandrolone administration. Advanced analytical techniques such as GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for their detection and quantification in complex biological matrices. A comprehensive understanding of these metabolic pathways and analytical methodologies is essential for researchers, clinicians, and anti-doping agencies.

References

- 1. waters.com [waters.com]

- 2. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. benchchem.com [benchchem.com]

- 11. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Gene Expression Profiling After Nandrolone Decanoate Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of Nandrolone (B1676933) Decanoate (B1226879) (ND), a widely studied anabolic-androgenic steroid (AAS). By summarizing key findings on gene expression changes, detailing experimental methodologies, and visualizing the intricate signaling pathways involved, this document serves as a critical resource for understanding the multifaceted impact of this compound. The information presented is curated from a range of preclinical studies, offering valuable insights for further research and development in related fields.

Quantitative Gene Expression Data

The administration of Nandrolone Decanoate elicits a complex and time-dependent series of changes in gene expression across various tissues. The following tables summarize the key quantitative findings from studies in skeletal muscle and endocrine-related tissues, providing a clear comparison of the steroid's impact on gene regulation.

Skeletal Muscle Gene Expression in Response to this compound

This compound administration has been shown to selectively alter the expression of numerous genes in skeletal muscle, with the effects being highly dependent on the duration of treatment and the physiological state of the muscle (e.g., denervated vs. healthy).

Table 1: Differential Gene Expression in Denervated Rat Gastrocnemius Muscle Following this compound Administration [1]

| Gene | Time Point | Regulation | Fold Change (Approx.) | Biological Function |

| Signaling & Development | ||||

| FOXO1 | 35 days | Down | - | Transcription factor involved in atrophy |

| REDD2 (DDIT4) | 35 days | Down | - | mTOR inhibitor |

| RCAN2 (Calcipressin 2) | 35 days | Down | - | Calcineurin inhibitor |

| ApoD (Apolipoprotein D) | 35 days | Up | - | Growth factor |

| Clusterin (Clu) | 35 days | Up | 2 to 5 | Development |

| DRG1 | 35 days | Up | 2 to 5 | Development |

| Dicer1 | 35 days | Down | 2 to 5 | Development |

| SORT1 | 7 days | Up | - | Development |

| SORT1 | 35 days | Down | 2 to 5 | Development |

| Myotrophin (Mtpn) | 35 days | Up | - | Muscle development, growth factor |

| AEBP1 | 35 days | Up | - | Muscle development, transcription factor |

| Growth Factors & Wounding Response | ||||

| Galanin (GAL) | 7 & 35 days | Up | - | Growth factor |

| Osteoglycin | 35 days | Up | - | Growth factor |

| CCL7 | 35 days | Up | - | Chemokine |

| CCR1 | 35 days | Up | - | Chemokine receptor |

| SFRP2 | 35 days | Up | - | Wnt inhibitor |

| SFRP4 | 35 days | Up | - | Wnt inhibitor |

| Extracellular Matrix & Cell Adhesion | ||||

| Osteomodulin | 7 days | Up | - | Extracellular matrix |

| Adiponectin, C1Q and collagen domain containing | 7 days | Up | - | Extracellular matrix |

| Sclerostin domain containing 1 | 7 days | Down | - | BMP-1 antagonist |

| Myogenic Regulatory Factors & Myostatin | ||||

| MyoD | 7 days (post-injury) | Up | Significant Increase | Myogenic differentiation |

| Myogenin | 21 days (post-injury) | Up | Significant Increase | Myogenic differentiation |

| Myostatin (MSTN) | 7 weeks | Down | Significant Decrease | Negative regulator of muscle mass |

Gene Expression in Endocrine-Related Tissues

This compound also exerts significant effects on gene expression in various tissues integral to the endocrine system, highlighting its systemic impact beyond skeletal muscle.

Table 2: Gene Expression Changes in Various Tissues of Male Sprague-Dawley Rats After 14-Day this compound Administration [2][3]

| Tissue | Gene | Regulation (at 15 mg/kg) | Biological Function |

| Adipose Tissue | Beta(3)-adrenergic receptor | Down (dose-dependent) | Lipolysis, thermogenesis |

| Adiponectin | Down | Insulin sensitivity, anti-inflammatory | |

| Adrenals | HMG-CoA reductase | Up | Cholesterol synthesis |

| ACTH receptor | Up | Corticosteroid production | |

| Testis | Steroidogenic Acute Regulatory Protein (StAR) | Down | Testosterone biosynthesis |

| Cytochrome P450 side chain cleavage (P450scc) | Down | Testosterone biosynthesis | |

| 17α-hydroxylase (CYP17A1) | Down | Testosterone biosynthesis | |

| 3β-hydroxysteroid dehydrogenase (HSD3B) | Down | Testosterone biosynthesis | |

| Cytochrome P450 aromatase (CYP19A1) | Down | Estrogen synthesis | |

| Pituitary | GABAB1 receptor | Down | Neurotransmission |

| GABAB2 receptor | Up | Neurotransmission | |

| Growth Hormone Receptor (GHR) | Down | Growth and metabolism | |

| IGF-1 | Down | Growth and development | |

| IGF-2 | Down | Growth and development |

Experimental Protocols

The methodologies employed in studying the effects of this compound on gene expression are critical for the interpretation and replication of findings. Below are detailed protocols from key studies.

Study of Denervated Muscle Atrophy

-

Animal Model: Male C57BL/6 mice.[1]

-

Experimental Groups: Sciatic nerve transection to induce denervation of the gastrocnemius muscle.[1]

-

Drug Administration: this compound (dose not specified in the abstract) administered for 7 days, either starting at the time of denervation (7-day group) or 29 days post-denervation (35-day group).[1]

-

Gene Expression Analysis: Affymetrix microarrays were used for gene expression profiling of the denervated gastrocnemius muscle.[1]

-

Protein Analysis: Western blotting was performed to assess protein levels of selected genes (RCAN2, FOXO1, REDD2, ApoD).[1]

Investigation of Endocrine System Gene Expression

-

Experimental Groups: Rats were administered either a vehicle control, 3 mg/kg, or 15 mg/kg of this compound for 14 days.[2][3]

-

Drug Administration: Route of administration not specified in the abstract.[2]

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the expression levels of 37 genes in the pituitary, testes, adrenals, adipose tissue, kidneys, and liver.[2][3]

-

Hormone and Metabolite Analysis: Plasma levels of glucose, ACTH, adiponectin, corticosterone, ghrelin, insulin, and leptin were measured.[2]

Myostatin Expression Study with Exercise

-

Experimental Groups: Sedentary (S), Sedentary with AAS (AAS), Trained (T), and Trained with AAS (AAST).[4][5]

-

Drug Administration: this compound (5 mg/kg, supraphysiological dose) was injected subcutaneously for 7 weeks.[4][5]

-

Exercise Protocol: Aquatic plyometric training consisting of jumps in water (4 sets of 10 jumps with a 30-second rest interval) with a progressive overload of 50% to 80% of body weight.[4][5]

-

Gene Expression Analysis: Myostatin mRNA expression in the gastrocnemius muscle was determined by real-time RT-PCR.[4][5]

Muscle Repair and Myogenic Factors Study

-

Animal Model: Adult male Wistar rats.[6]

-

Experimental Groups: Control, sham, cryoinjured treated with ND, and non-injured treated with ND.[6]

-

Drug Administration: Subcutaneous injections of this compound (5 mg/kg) twice a week.[6]

-

Injury Model: Cryoinjury to the tibialis anterior muscle.[6]

-

Gene Expression Analysis: Real-time PCR was used to analyze the expression of myogenic regulatory factors (MyoD and myogenin) in the tibialis anterior muscle at 7, 14, and 21 days post-injury.[6]

-

Morphological Analysis: Hematoxylin-eosin staining was used for morphological assessment of muscle repair.[6]

Signaling Pathways and Experimental Workflows

The cellular effects of this compound are mediated through complex signaling networks. The following diagrams, rendered in DOT language, illustrate the key pathways and experimental designs described in the literature.

Androgen Receptor Signaling Pathway

Nandrolone, as a synthetic androgen, primarily functions by binding to and activating the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[7][8][9][10] This interaction initiates a cascade of events leading to altered gene expression.

Caption: Canonical Androgen Receptor signaling pathway activated by Nandrolone.

Nandrolone's Influence on Muscle Growth and Atrophy Pathways

This compound has been shown to modulate several key signaling pathways that regulate muscle mass, including the mTOR, calcineurin, and Wnt pathways, particularly in the context of denervation-induced atrophy.[1]

Caption: Nandrolone's modulatory effects on key muscle signaling pathways.

Experimental Workflow for Gene Expression Profiling

The process of analyzing gene expression changes following this compound administration typically follows a standardized workflow, from animal treatment to data analysis.

Caption: A typical experimental workflow for studying gene expression.

References

- 1. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of this compound on gene expression in endocrine systems related to the adverse effects of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Strength training and this compound decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]

- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 6. Effect of this compound on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]

- 10. mdpi.com [mdpi.com]

The Journey of Nandrolone Decanoate in the Body: A Deep Dive into its Pharmacokinetics and Bioavailability

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of intramuscularly administered nandrolone (B1676933) decanoate (B1226879), a long-acting anabolic steroid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes complex processes to offer a thorough understanding of the drug's disposition in the human body.

Nandrolone decanoate, an ester pro-drug of nandrolone, is administered via intramuscular injection, forming a depot from which it is slowly released into the circulation.[1] Once in the bloodstream, it is rapidly hydrolyzed by esterases into the active compound, nandrolone.[2] The pharmacokinetic profile of nandrolone following a single intramuscular injection of this compound is characterized by a slow absorption and elimination process, often exhibiting "flip-flop" kinetics where the absorption rate is slower than the elimination rate.[3]

Pharmacokinetic Profile: A Quantitative Look

The pharmacokinetics of nandrolone following intramuscular administration of this compound have been investigated in several clinical studies. The data consistently show a dose-proportional increase in serum nandrolone concentrations and area under the curve (AUC).[3][4] Key pharmacokinetic parameters from a pivotal study are summarized in the table below.

| Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Terminal Half-Life (days) |

| 50 mg | 2.14 | 30 | 400 | 7.1 |

| 100 mg | 4.26 | 30 | 862 | 11.7 |

| 150 mg | 5.16 | 72 | 1261 | 11.8 |

| Data sourced from a study in healthy male volunteers.[3][4][5][6] |

The bioavailability of intramuscular this compound is reported to be between 53% and 73%, with variations depending on the injection site.[2] Injection into the gluteal muscle has been associated with higher bioavailability compared to the deltoid muscle.[7]

Experimental Protocols: A Methodological Blueprint

The understanding of this compound's pharmacokinetics is built upon rigorous clinical investigation. A typical experimental design to assess its profile is outlined below.

Study Design and Subject Recruitment

A dose-proportionality study is often conducted in healthy male volunteers.[3] Exclusion criteria are stringent to ensure a homogenous study population and minimize confounding factors. These criteria typically include a history of sensitivity to the drug, presence of clinical disorders, substance abuse, and use of confounding medications.[3]

Drug Administration and Sample Collection

Following a baseline assessment, subjects receive a single intramuscular injection of this compound at varying doses.[3][4] Blood samples are collected at frequent intervals, particularly in the initial hours and days post-injection, to capture the absorption and peak concentration phases.[3] Sampling may continue for over a month to characterize the long elimination phase.[3][4] For metabolite analysis, 24-hour urine samples are collected at specified intervals.[3][4]

Analytical Methods

The quantification of nandrolone and its metabolites in biological matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[8][9] These methods offer the necessary selectivity and low limits of quantification to accurately measure the concentrations of the parent drug and its metabolites, such as 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), in serum and urine.[3][8]

Metabolism and Mechanism of Action: A Molecular Perspective

Following its release from the muscle depot and hydrolysis to nandrolone, the drug exerts its effects by binding to the androgen receptor (AR).[10] The nandrolone-AR complex then translocates to the nucleus, where it modulates the transcription of target genes.

Nandrolone undergoes extensive metabolism in the liver.[2] The primary metabolic pathway involves the reduction of the A-ring by the enzyme 5α-reductase, leading to the formation of metabolites such as 5α-dihydronandrolone.[10] The major metabolites excreted in the urine are 19-norandrosterone and 19-noretiocholanolone.[2][10]

The prolonged detection window of nandrolone metabolites in urine, which can be up to six months after a single injection, has significant implications for anti-doping control in sports.[3] The presence of these metabolites above a certain threshold is considered evidence of exogenous nandrolone administration.[8]

This in-depth guide provides a foundational understanding of the pharmacokinetics and bioavailability of intramuscular this compound. The presented data and methodologies are crucial for professionals involved in the research, development, and regulation of this and similar compounds.

References

- 1. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetic evaluation of three different intramuscular doses of this compound: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacokinetic evaluation of three different intramuscular doses of this compound: analysis of serum and urine samples in healthy men. | Semantic Scholar [semanticscholar.org]

- 7. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Anabolic Pharmacology of Nandrolone Decanoate: A Deep Dive into Nitrogen Retention and Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), has long been recognized for its potent effects on muscle mass and strength. This technical guide provides a comprehensive analysis of the core mechanisms driving these effects: enhanced nitrogen retention and stimulation of protein synthesis. By delving into the molecular signaling pathways, summarizing quantitative data from key clinical and preclinical studies, and detailing the experimental methodologies used to ascertain these findings, this document serves as a vital resource for professionals in the fields of pharmacology, drug development, and clinical research. The information presented herein is intended to facilitate a deeper understanding of nandrolone decanoate's physiological impact and to support further investigation into its therapeutic applications.

Introduction

This compound is a derivative of testosterone (B1683101) with a chemical modification that enhances its anabolic properties while reducing its androgenic effects[1]. Clinically, it has been utilized in the management of conditions characterized by a negative nitrogen balance, such as chronic wasting diseases, severe trauma, and certain anemias[1]. The fundamental principle behind its efficacy lies in its ability to shift the body's metabolic state towards anabolism, primarily through two interconnected processes: increasing the retention of nitrogen and upregulating the synthesis of proteins, particularly in skeletal muscle. This guide will explore the intricate details of these processes, supported by empirical evidence.

The Critical Role of Nitrogen Retention

Nitrogen is a fundamental component of amino acids, the building blocks of protein. A state of positive nitrogen balance, where nitrogen intake exceeds nitrogen loss, is essential for protein anabolism and tissue growth[2]. This compound is a potent agent for inducing a positive nitrogen balance, primarily by reducing nitrogen excretion[3]. This effect is crucial in clinical settings where catabolism is prevalent, such as in polytrauma patients who experience significant nitrogen losses[3].

Quantitative Impact on Nitrogen Balance

The following table summarizes the quantitative effects of this compound on nitrogen balance as reported in a key clinical study.

| Study Population | Dosage and Administration | Outcome Measure | Control Group | This compound Group | Reference |

| Post-total hip replacement patients | 200 mg intramuscular injection immediately after operation | Nitrogen Balance (mg N/kg/day) for the first 3 days | -102 | -48 | [4] |

Stimulation of Protein Synthesis

The anabolic effects of this compound are intrinsically linked to its ability to stimulate the synthesis of new proteins within muscle cells. This process is initiated at the molecular level through the activation of specific signaling pathways.

Molecular Signaling Pathways

The primary mechanism of action for this compound involves its interaction with the androgen receptor (AR). Upon binding, the nandrolone-AR complex translocates to the cell nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) on target genes. This interaction initiates the transcription of genes involved in protein synthesis[5][6].

Furthermore, this compound has been shown to influence other critical anabolic signaling pathways, notably the Insulin-like Growth Factor-1 (IGF-1) and the downstream Akt/mTORC1 pathway. Increased local expression of IGF-1 in muscle tissue has been observed following this compound administration[7]. This, in turn, can activate the Akt/mTORC1 pathway, a central regulator of muscle protein synthesis.

Below are diagrams illustrating these key signaling pathways.

Quantitative Impact on Protein Synthesis and Muscle Mass

The following tables summarize the quantitative effects of this compound on markers of protein synthesis and muscle mass from various studies.

Table 2.1: Fractional Synthetic Rates in Animal Models

| Study Population | Dosage and Administration | Outcome Measure | Control Group (Sham) | This compound Group | Reference |

| Male C57BL/6 mice | 10 g/kg/week for 6 weeks | Gastrocnemius FSR (%/day) | 0.04 ± 0.003 | 0.05 ± 0.01 | [8] |

| Male C57BL/6 mice | 10 g/kg/week for 6 weeks | Soleus FSR (%/day) | 0.12 ± 0.01 | 0.12 ± 0.01 | [8] |

Table 2.2: Muscle and Lean Body Mass in Human Clinical Trials

| Study Population | Dosage and Administration | Outcome Measure | Control Group (Placebo) | This compound Group | Reference |

| Elderly osteoporotic women (>70 years) | 50 mg every 3 weeks for 2 years | Change in Lean Body Mass (%) - Year 1 | No significant change | +6.2 ± 5.8 | [9][10] |

| Elderly osteoporotic women (>70 years) | 50 mg every 3 weeks for 2 years | Change in Lean Body Mass (%) - Year 2 | No significant change | +11.9 ± 29.2 | [9][10] |

| Hemodialysis patients | 100 mg/week for 6 months | Change in Lean Body Mass (kg) | +1.9 ± 1.6 | +4.5 ± 2.3 | [11][12] |

| Hemodialysis patients | 25 mg/week or 100 mg every 2 weeks for ~96 days | Change in Dry Weight (kg) | Baseline: 64.4 ± 11.7 | Post-treatment: 66.0 ± 10.9 | [13][14] |

| HIV-infected men with weight loss | Not specified | Change in Lean Body Mass (kg) | +0.4 ± 0.3 | +1.6 ± 0.3 | [15] |

Experimental Protocols

A thorough understanding of the methodologies employed in the cited studies is crucial for the critical evaluation of the data.

Measurement of Nitrogen Balance

The determination of nitrogen balance is a meticulous process that requires precise measurement of nitrogen intake and excretion.

-

Nitrogen Intake: Calculated from detailed dietary records, with protein intake being the primary source of nitrogen. The nitrogen content of protein is approximately 16%, so protein intake (in grams) is divided by 6.25 to estimate nitrogen intake[16].

-

Nitrogen Excretion: Primarily measured through the analysis of a 24-hour urine collection for total urinary nitrogen or urinary urea (B33335) nitrogen (UUN)[2][16]. A correction factor is often added to account for non-urinary nitrogen losses (e.g., through feces, skin, and sweat), which is typically estimated to be around 4 g/day in clinical settings[17].

-

Calculation: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen Excretion + Estimated Non-urinary Losses)[17].

Measurement of Muscle Protein Synthesis

The gold standard for measuring muscle protein synthesis involves the use of stable isotope tracers.

-

Stable Isotope Tracers: Non-radioactive isotopes of elements (e.g., ¹³C, ¹⁵N, ²H) are incorporated into amino acids (e.g., leucine, phenylalanine) or water (D₂O)[18][19]. These labeled compounds are then administered to the study subjects, typically through intravenous infusion.

-

Arteriovenous (A-V) Balance Method: This technique involves placing catheters in an artery and a vein that supply and drain a specific muscle bed (e.g., the femoral artery and vein for the leg muscles). The rate of protein synthesis is calculated by measuring the difference in the concentration of the labeled amino acid between the arterial and venous blood, along with blood flow measurements[20].

-

Precursor-Product Method: This approach involves obtaining a muscle biopsy to measure the incorporation of the labeled amino acid directly into muscle protein. The enrichment of the tracer in the muscle protein is compared to the enrichment in the precursor pool (e.g., intracellular free amino acids) to calculate the fractional synthetic rate (FSR) of the muscle protein[18].

Conclusion

This compound exerts a powerful anabolic effect through the dual mechanisms of enhancing nitrogen retention and stimulating muscle protein synthesis. The quantitative data from a range of clinical and preclinical studies provide robust evidence for its efficacy in increasing lean body mass and improving nitrogen balance in various populations. The underlying molecular mechanisms involve the activation of the androgen receptor and the modulation of key anabolic signaling pathways, including the IGF-1/Akt/mTORC1 axis. A thorough understanding of the experimental protocols used to generate this data is essential for the interpretation and application of these findings. This technical guide provides a consolidated resource for researchers and drug development professionals, aiming to support continued investigation into the therapeutic potential of this compound and related anabolic agents.

References

- 1. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen balance - Wikipedia [en.wikipedia.org]

- 3. Anabolic steroids in polytrauma patients. Influence on renal nitrogen and amino acid losses: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an anabolic steroid on nitrogen balance and amino acid patterns after total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The effect of this compound on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anabolic effects of this compound in patients receiving dialysis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Anabolic effects of this compound in patients receiving dialysis: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. The effects of this compound on nutritional parameters in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A randomized, placebo-controlled trial of this compound in human immunodeficiency virus-infected men with mild to moderate weight loss with recombinant human growth hormone as active reference treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Nitrogen Balance: Revisiting Clinical Applications in Contemporary Practice - Practical Gastro [practicalgastro.com]

- 18. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]

- 20. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

Unveiling the Cellular and Molecular Landscape of Nandrolone Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nandrolone (B1676933) decanoate (B1226879) (ND), a synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research due to its therapeutic applications and abuse in sports. This technical guide provides an in-depth exploration of the cellular and molecular targets of nandrolone decanoate, offering a comprehensive overview of its mechanisms of action, effects on various cell types, and the intricate signaling pathways it modulates.

Primary Cellular Target: The Androgen Receptor

The principal mechanism of action of this compound is mediated through its active metabolite, nandrolone, which acts as an agonist for the androgen receptor (AR).[1][2] The AR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and functions as a DNA-binding transcription factor, regulating the expression of a multitude of target genes.[3][4]

Binding Affinity and Receptor Selectivity

Nandrolone exhibits a strong binding affinity for the androgen receptor. Studies comparing the relative binding affinity (RBA) of various anabolic-androgenic steroids have shown that nandrolone (19-nortestosterone) has a higher RBA for the AR in skeletal muscle and prostate than testosterone (B1683101) itself.[5] Unlike testosterone, which is converted by 5α-reductase to the more potent dihydrotestosterone (B1667394) (DHT) in androgenic tissues, nandrolone is metabolized to the much weaker AR ligand 5α-dihydronandrolone (DHN).[2][6] This differential metabolism is believed to contribute to the lower androgenic effects of nandrolone compared to its anabolic effects.[2] Furthermore, nandrolone has a very low affinity for sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[2][6]

Cellular and Physiological Effects

This compound exerts a wide range of effects on various tissues and physiological processes.

Skeletal Muscle: Hypertrophy and Regeneration

One of the most well-documented effects of this compound is its ability to induce skeletal muscle hypertrophy.[7][8][9] This is achieved through several cellular mechanisms:

-

Increased Satellite Cell Number: Nandrolone administration has been shown to significantly increase the number of satellite cells, which are the resident stem cells of skeletal muscle crucial for muscle growth and repair.[7][8][9][10]

-

Modulation of Myogenic Regulatory Factors: While some studies on C2C12 muscle cells did not show a direct effect on viability at certain concentrations,[11] other research suggests that nandrolone can influence the expression of myogenic regulatory factors.

-

Downregulation of Myostatin: this compound, particularly in combination with strength training, has been found to downregulate the expression of myostatin, a negative regulator of muscle mass.[12]

Bone Metabolism: Osteoporosis Management

This compound has therapeutic applications in the management of osteoporosis.[13] Its primary effects on bone tissue include:

-

Inhibition of Bone Resorption: It acts as an inhibitor of bone resorption.[13]

-

Stimulation of Bone Formation: It can temporarily increase bone formation, leading to an overall increase in bone mineral content.[13]

Erythropoiesis: Anemia Treatment

This compound is known to stimulate erythropoiesis, the production of red blood cells.[3][14] It is believed to enhance the production of erythropoietic stimulating factors, making it a therapeutic option for certain types of anemia.[3][14]

Nervous System: Neuroprotection and Neurotoxicity

The effects of this compound on the central nervous system are complex and appear to be dose-dependent. While some studies have highlighted its neuroprotective potential,[15][16] others have demonstrated its neurotoxic effects at high doses, leading to neuronal loss and oxidative damage.[15][16] It has been shown to influence various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.[17][18][19][20]

Reproductive System: Suppression of Endogenous Androgens

Administration of this compound leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, resulting in the suppression of endogenous testosterone production.[21][22][23] This can lead to testicular atrophy and altered expression of key steroidogenic enzymes.[21][22][23][24]

Molecular Signaling Pathways

This compound's effects are mediated through a complex network of intracellular signaling pathways, both genomic and non-genomic.

Genomic Pathway: Androgen Receptor-Mediated Gene Regulation

The classical genomic pathway involves the binding of nandrolone to the AR, followed by the translocation of the nandrolone-AR complex to the nucleus. This complex then binds to androgen response elements (AREs) on the DNA, leading to the transcriptional regulation of target genes.[3][4]

Non-Genomic Signaling Pathways

Emerging evidence suggests that nandrolone can also elicit rapid, non-genomic effects that are independent of transcriptional regulation. These pathways involve the activation of various protein kinases:

-

MAPK/ERK Pathway: Nandrolone can activate the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways.[3][4]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade is another target of nandrolone.[3][4]

-

Calcium Signaling: Studies have indicated that this compound can induce an increase in intracellular calcium concentrations, suggesting an influence on calcium signaling pathways.[25]

Regulation of Gene Expression

This compound significantly alters the expression of a wide array of genes involved in various biological processes.

-

Muscle Growth and Atrophy: In denervated muscle, nandrolone has been shown to regulate the expression of genes involved in key signaling pathways, including Forkhead box protein O1 (FOXO1), the mTOR inhibitor REDD2, and molecules of the Wnt signaling pathway.[26]

-

Inflammation: In prostatic tissue, nandrolone can upregulate the expression of inflammatory mediators such as Toll-like receptor 2 (TLR2), TLR4, nuclear factor-kappa B (NF-κB), and p38 MAPK.[27]

-

Steroidogenesis: It causes a significant decrease in the expression of testicular steroidogenic enzymes.[21][22]

-

Neurotransmission: Nandrolone can alter the mRNA expression of dopamine (B1211576) receptors in the brain.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: Effects of this compound on Skeletal Muscle

| Parameter | Species/Model | Dosage | Duration | Result | Reference |

| Pectoralis Mass | Chicken | Weekly injections | 4 weeks | ~22% increase | [7][8][9] |

| Fiber Diameter | Chicken | Weekly injections | 4 weeks | ~24% increase | [7][8][9] |

| Satellite Cell Frequency | Chicken | Weekly injections | 4 weeks | Significant increase | [7][8] |

| Myostatin mRNA Expression | Rat | 5 mg/kg | 7 weeks (with training) | Downregulation | [12] |

Table 2: Endocrine and Receptor Binding Effects of Nandrolone

| Parameter | Species/Model | Dosage | Duration | Result | Reference |

| Testosterone Levels | Human (male) | 100 mg/week | 6 weeks | 57% suppression | [1] |

| Testosterone Levels | Human (male) | 300 mg/week | 6 weeks | 70% suppression | [1] |

| Relative Binding Affinity (AR) | Rat skeletal muscle | In vitro | N/A | Higher than testosterone | [5] |

| Affinity for SHBG | Human serum | In vitro | N/A | ~5% of testosterone | [2][6] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the cellular and molecular targets of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of nandrolone to the androgen receptor.

Methodology:

-

Tissue/Cell Preparation: Cytosolic extracts from target tissues (e.g., rat prostate or skeletal muscle) or whole cells expressing the AR are prepared.

-

Radioligand Binding: A radiolabeled androgen (e.g., [³H]methyltrienolone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled nandrolone.

-

Separation of Bound and Free Ligand: Bound and free radioligand are separated using techniques like dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of nandrolone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Western Blotting

Objective: To quantify the expression levels of specific proteins in response to this compound treatment.

Methodology:

-

Sample Preparation: Tissues or cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes.

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control cells or tissues.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA) using reverse transcriptase.

-

Real-Time PCR: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe in a real-time PCR instrument.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene.

Conclusion

This compound exerts its diverse physiological effects by interacting with a complex network of cellular and molecular targets. Its primary interaction with the androgen receptor initiates a cascade of genomic and non-genomic signaling events that ultimately alter gene expression and cellular function in a tissue-specific manner. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies that can harness the anabolic effects of this compound while minimizing its adverse side effects. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to identify novel therapeutic targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitum.um.es [digitum.um.es]

- 8. This compound increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. "Strength training and this compound decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]

- 13. This compound: pharmacological properties and therapeutic use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrpns.com [ijrpns.com]

- 15. Neuroprotective effect of erythropoietin on this compound-induced brain injury in rats [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The anabolic androgenic steroid this compound affects mRNA expression of dopaminergic but not serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Impact of this compound on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effects of this compound on expression of steroidogenic enzymes in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of this compound on expression of steroidogenic enzymes in the rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of supraphysiological dose of this compound on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sciencerepository.org [sciencerepository.org]

- 26. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Nandrolone Decanoate with Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), exerts its physiological effects primarily through its interaction with the androgen receptor (AR). This technical guide provides a comprehensive overview of the molecular interactions between nandrolone and the AR, detailing the binding kinetics, downstream signaling pathways, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams. This document is intended to serve as a core reference for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction to Nandrolone Decanoate and the Androgen Receptor

This compound is an esterified form of nandrolone, a derivative of testosterone (B1683101). The decanoate esterification prolongs the half-life of nandrolone in the body, allowing for less frequent administration. Like other androgens, nandrolone's biological activity is mediated by the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] The interaction between nandrolone and the AR is the initiating step in a cascade of cellular events that ultimately modulate gene expression, leading to its characteristic anabolic and androgenic effects.

Molecular Interaction and Binding Affinity

Nandrolone binds to the ligand-binding domain (LBD) of the androgen receptor, inducing a conformational change that facilitates receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.[1]

Binding Affinity and Potency

The binding affinity of nandrolone to the androgen receptor is a critical determinant of its biological potency. While a precise dissociation constant (Kd) for nandrolone is not consistently reported across the literature, its relative binding affinity (RBA) has been compared to that of other androgens. Nandrolone generally exhibits a high affinity for the AR, comparable to or even greater than testosterone in some studies.[2]

One of the distinguishing features of nandrolone is its favorable anabolic-to-androgenic ratio. Compared to testosterone propionate, this compound has demonstrated significantly stronger anabolic effects and weaker androgenic effects.[1] This is partly attributed to its metabolism. While testosterone is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT) in androgenic tissues, nandrolone is metabolized to the much weaker 5α-dihydronandrolone (DHN), which has a lower affinity for the AR.[1][3]

| Compound | Anabolic Potency Ratio (vs. Testosterone Propionate) | Androgenic Potency Ratio (vs. Testosterone Propionate) | Anabolic-to-Androgenic Ratio | Relative Binding Affinity (RBA) for AR |

| This compound | 3.29–4.92[1] | 0.31–0.41[1] | ~11:1 | High[2] |

| Testosterone | 1.0 | 1.0 | 1:1 | 100% (Reference) |

| Dihydrotestosterone (DHT) | High | High | - | Higher than Testosterone |

| 5α-Dihydronandrolone (DHN) | Low | Low | - | Low[1] |

Table 1: Comparative Anabolic/Androgenic Properties and AR Binding Affinity.

Androgen Receptor Signaling Pathway

The binding of nandrolone to the AR initiates a well-defined signaling cascade, leading to the modulation of gene expression.

Caption: Androgen Receptor Signaling Pathway.

Upon nandrolone binding, the androgen receptor dissociates from heat shock proteins (HSPs), undergoes a conformational change, dimerizes, and translocates to the nucleus. The AR dimer then binds to AREs in the promoter regions of target genes, recruiting co-activators and initiating transcription. This leads to the synthesis of proteins responsible for the anabolic and androgenic effects of nandrolone.

Experimental Protocols

The interaction of nandrolone with the androgen receptor can be characterized using several established in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of nandrolone to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of unlabeled nandrolone. The amount of radioligand displaced by nandrolone is proportional to its binding affinity.

Detailed Methodology:

-

Receptor Preparation: Prepare cytosol from the ventral prostates of castrated male rats or use a commercially available recombinant human androgen receptor.

-

Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and serial dilutions of nandrolone (or a reference compound like unlabeled R1881).

-

Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or filtration through glass fiber filters.[4]

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of nandrolone. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of nandrolone that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Caption: Radioligand Binding Assay Workflow.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to nandrolone.